molecular formula C4H6O2S B1324328 Thietane-3-carboxylic acid CAS No. 765-55-9

Thietane-3-carboxylic acid

Cat. No. B1324328
CAS RN: 765-55-9
M. Wt: 118.16 g/mol
InChI Key: BDIPXAVHQNFRNU-UHFFFAOYSA-N
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Description

Thietane-3-carboxylic acid, also known as TCA, is a compound with the empirical formula C4H6O2S . It has a molecular weight of 118.15 .


Synthesis Analysis

Thietanes, including Thietane-3-carboxylic acid, can be synthesized through various methods such as inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and some miscellaneous methods . A simple 3-mercaptomethyl-2-oxetanone can undergo rearrangement in the presence of aqueous base to give the corresponding thietane-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of Thietane-3-carboxylic acid consists of a three-membered ring containing a sulfur atom, a carboxyl group, and an ethylene bridge.


Chemical Reactions Analysis

Carboxylic acids, including Thietane-3-carboxylic acid, can undergo various reactions. These include reactions involving the O−H bond (such as acid dissociation and solvolytic reactions), reactions at the carbonyl bond (most of which involve attack by a nucleophile on the carbonyl carbon with subsequent cleavage of a C−O bond), decarboxylation (reactions in which the R−C bond is broken in such a way that CO2 is lost and R−H is formed), and substitution on the R group .


Physical And Chemical Properties Analysis

Carboxylic acids, including Thietane-3-carboxylic acid, are weak acids with acidity constants, Ka, being approximately 10−5 . They are many orders of magnitude stronger than the corresponding alcohols .

Scientific Research Applications

Thietane-3-carboxylic acid: A Comprehensive Analysis

While specific applications of Thietane-3-carboxylic acid in scientific research are not widely documented, we can infer potential uses based on the general properties and applications of carboxylic acids in various fields. Below are some unique applications where Thietane-3-carboxylic acid could potentially be utilized:

Nanotechnology: Carboxylic acids have been used to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation, which has applications in the production of polymer nanomaterials .

Organic Synthesis: Carboxylic acids can play a role in organic synthesis, such as in the ruthenium-catalyzed synthesis of diarylmethane derivatives .

Safety and Hazards

Thietane-3-carboxylic acid is harmful in contact with skin, if inhaled, and if swallowed .

Future Directions

Thietane-3-carboxylic acid has attracted considerable attention from the scientific community due to its unique structural and chemical properties. Its potential applications in various fields, including bioorganic and medicinal chemistry, are being explored .

properties

IUPAC Name

thietane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2S/c5-4(6)3-1-7-2-3/h3H,1-2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIPXAVHQNFRNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632065
Record name Thietane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thietane-3-carboxylic acid

CAS RN

765-55-9
Record name Thietane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thietane-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions that 3-mercaptomethyl-2-oxetanone rearranges to thietane-3-carboxylic acid in the presence of aqueous base instead of forming the expected 3-hydroxymethyl-2-thietanone. What are the implications of this unexpected rearrangement for utilizing β-thiolactones, particularly in bioorganic and medicinal chemistry?

A1: The unexpected rearrangement of 3-mercaptomethyl-2-oxetanone to thietane-3-carboxylic acid in aqueous base raises concerns about the stability and predictability of β-thiolactones as building blocks in chemical synthesis. This instability under basic conditions could limit their use in designing drug molecules or bioconjugates, especially when predictable reactivity with specific targets is desired. Further research is needed to understand the factors influencing this rearrangement and develop strategies to control the reactivity of β-thiolactones for their successful implementation in complex chemical environments.

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